molecular formula C22H33N3O3 B4627357 N-{2-[(butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

N-{2-[(butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

Cat. No. B4627357
M. Wt: 387.5 g/mol
InChI Key: MPULTRANVNAACO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-{2-[(butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide involves various chemical routes, including starting from 4-arylamino-4-piperidinecarboxylic acids for the preparation of alpha-amino esters, ethers, and ketones. Different synthetic approaches have been described, with suitable substitution on nitrogen atoms leading to potent compounds (Van Daele et al., 1976).

Molecular Structure Analysis

The crystal structure analysis of similar compounds has provided insights into the molecular configuration, demonstrating the importance of specific dihedral angles and intermolecular hydrogen interactions for stability and reactivity (Rajnikant et al., 2010).

Scientific Research Applications

Synthetic Analgesics Development

Research into synthetic analgesics has led to the synthesis of various piperidine derivatives, demonstrating the potential of structurally related compounds for developing potent analgesics. For example, the study by Van Daele et al. (1976) reports on the synthesis of several piperidine derivatives, highlighting their analgesic potency, which can be significantly greater than that of morphine (Van Daele et al., 1976).

Chemical Reactions and Properties

Semenov et al. (2006) investigated the reactions of dialkylaminoethynylphosphonates with amines, contributing to the understanding of structural parameters and molecular energies of related compounds. This research is essential for the development of new chemical entities with potential applications in various fields, including medicinal chemistry (Semenov et al., 2006).

Novel Heterospirocyclic Compounds

Strässler et al. (1997) synthesized heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, which include a N-protected piperidine ring. These compounds were used as synthons for heterocyclic α-amino acids, demonstrating the versatility of piperidine derivatives in synthesizing complex molecules with potential pharmacological activity (Strässler et al., 1997).

CO2 Solubility Analysis

Liu et al. (2019) analyzed the CO2 equilibrium solubility of novel tertiary amines, including piperidine derivatives. This research is significant for understanding the environmental and industrial applications of such compounds, particularly in carbon capture technologies (Liu et al., 2019).

properties

IUPAC Name

N-[2-(butylcarbamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-5-6-13-23-20(27)17-9-7-8-10-18(17)24-19(26)16-11-14-25(15-12-16)21(28)22(2,3)4/h7-10,16H,5-6,11-15H2,1-4H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPULTRANVNAACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(butylcarbamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
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